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Compound of Interest

(1R,2R)-1,2-
Compound Name:
Cyclohexanedimethanol

Cat. No.: B1354777

An In-Depth Technical Guide to (1R,2R)-1,2-Cyclohexanedimethanol: Properties,
Characterization, and Applications

Introduction

(1R,2R)-1,2-Cyclohexanedimethanol, a chiral diol, stands as a pivotal building block in
modern organic synthesis. Its unique stereochemistry and bifunctional nature make it a
valuable intermediate in the production of pharmaceuticals, polymers, and specialty chemicals.
This guide offers a comprehensive overview of its physical and chemical properties, detailed
characterization protocols, and key applications, tailored for researchers and professionals in
drug development and chemical manufacturing. With the CAS number 65376-05-8, this
compound's rigid cyclohexane backbone and defined stereocenters provide a unique scaffold
for creating complex molecular architectures.

Chemical Identity and Structure

The defining feature of (1R,2R)-1,2-Cyclohexanedimethanol is its trans configuration, with
two hydroxymethyl groups positioned on the same side of the cyclohexane ring in a diaxial or
diequatorial conformation, depending on the chair flip. This specific spatial arrangement is
crucial for its application in stereoselective synthesis.

e |[UPAC Name: [(1R,2R)-2-(hydroxymethyl)cyclohexyllmethanol
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e Synonyms: (1R,2R)-1,2-Bis(hydroxymethyl)cyclohexane, (R,R)-trans-1,2-Bis-hydroxymethyl-
cyclohexane

o Molecular Formula: CsH1602

e Molecular Weight: 144.21 g/mol

e CAS Number: 65376-05-8

e PubChem CID: 85902

e InChl Key: XDODWINGEHBYRT-YUMQZZPRSA-N

Caption: 2D structure of (1R,2R)-1,2-Cyclohexanedimethanol.

Physical and Chemical Properties

The physical properties of (1R,2R)-1,2-Cyclohexanedimethanol are summarized below.
These properties are critical for its handling, storage, and application in various reaction
conditions.
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Property Value Reference(s)

White to off-white crystalline

Appearance .
powder or solid
Melting Point 63 -67°C
3 , 270 °C (at 760 mmHg); 113 °C
Boiling Point
(at 0.2 mmHg)
Density ~1.004 g/cm3
Soluble in water and most
organic solvents; slightl
Solubility J onty

soluble in Chloroform and

Methanol.

) ) [0]20/D = +16° to +20° (c=1in
Optical Rotation

toluene)
Flash Point 129 °C
pKa 14.75 + 0.10 (Predicted)

Spectroscopic Characterization

Spectroscopic analysis is fundamental to verifying the identity and purity of (1R,2R)-1,2-
Cyclohexanedimethanol. While actual spectra should be acquired experimentally, the
expected features are as follows:

e IH NMR Spectroscopy: The proton NMR spectrum would exhibit complex signals for the
cyclohexane ring protons, typically in the 1.0-2.5 ppm range. The protons of the two
hydroxymethyl groups (-CH20H) would likely appear as multiplets around 3.4-3.8 ppm. The
hydroxyl protons (-OH) would present as a broad singlet, with its chemical shift being
concentration and solvent-dependent.

e 13C NMR Spectroscopy: Due to the molecule's symmetry, the 133C NMR spectrum is expected
to show four distinct signals: one for the two equivalent hydroxymethyl carbons (around 65-
70 ppm) and three for the pairs of equivalent carbons in the cyclohexane ring (typically in the
20-45 ppm range).
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« Infrared (IR) Spectroscopy: The IR spectrum is characterized by a prominent broad
absorption band in the region of 3200-3600 cm~1, corresponding to the O-H stretching
vibration of the alcohol groups. C-H stretching vibrations from the cyclohexane ring and
methylene groups would appear around 2850-3000 cm~1. A C-O stretching band is expected
around 1050 cm~2.

e Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) at
m/z = 144. Key fragmentation patterns would likely involve the loss of water (M-18), a
hydroxymethyl group (M-31), or combinations thereof.

Reactivity and Synthetic Applications

The chemical behavior of (1R,2R)-1,2-Cyclohexanedimethanol is dominated by its two
primary alcohol functional groups. This bifunctionality allows it to serve as a versatile precursor
in numerous transformations.

As a Chiral Ligand: The diol can be readily converted into chiral ligands, such as phosphines
(e.g., by reaction with chlorodiphenylphosphine), which are valuable in asymmetric catalysis.

e In Polymer Chemistry: It serves as a monomer for the synthesis of polyesters and
polyurethanes. The incorporation of this rigid, chiral diol can enhance the thermal stability,
mechanical strength, and weather resistance of the resulting polymers.

o Pharmaceutical Intermediate: A significant application is its role as a key intermediate in the
synthesis of the antipsychotic drug Lurasidone.

 Derivatization: The hydroxyl groups can undergo standard alcohol reactions, including
esterification, etherification, and oxidation to form the corresponding dialdehyde or
dicarboxylic acid. For instance, it can undergo a coupling reaction with aromatic sulfonyl
chlorides.

Experimental Protocols
Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for purifying (1R,2R)-1,2-Cyclohexanedimethanol,
assuming minor impurities that are less soluble at lower temperatures.
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Objective: To obtain high-purity crystalline (1R,2R)-1,2-Cyclohexanedimethanol.

Materials:

e Crude (1R,2R)-1,2-Cyclohexanedimethanol

o Recrystallization solvent (e.g., a mixture of ethyl acetate and hexanes)

o Erlenmeyer flask

e Hot plate with stirring capability

e Buchner funnel and filter paper

e Vacuum flask

e |ce bath

Procedure:

e Solvent Selection: Choose a solvent or solvent system in which the compound is soluble at
high temperatures but sparingly soluble at low temperatures. A mixture of ethyl acetate and
hexanes is often a good starting point.

o Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot
solvent (e.g., ethyl acetate) while stirring until the solid just dissolves.

o Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal
and heat for a few minutes. Hot filter the solution to remove the charcoal.

o Crystallization: Slowly add a less polar solvent (e.g., hexanes) until the solution becomes
slightly turbid. Allow the flask to cool slowly to room temperature. The slow cooling promotes
the formation of larger, purer crystals.

e Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to
maximize crystal formation.

« |solation: Collect the crystals by vacuum filtration using a Buchner funnel.
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e Washing: Wash the crystals with a small amount of the cold recrystallization solvent to
remove any remaining soluble impurities.

» Drying: Dry the purified crystals under vacuum to remove residual solvent.

Workflow for Chemical Characterization

The following diagram illustrates a typical workflow for the comprehensive analysis of a
chemical sample like (1R,2R)-1,2-Cyclohexanedimethanol.

 To cite this document: BenchChem. [(1R,2R)-1,2-Cyclohexanedimethanol physical and
chemical properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1354777#1r-2r-1-2-cyclohexanedimethanol-physical-
and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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